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Methanethiosulfonate

Enzyme Activation Carbonic Anhydrase Thiol Modification

Standard thiol-blocking reagents (maleimides, iodoacetamide) form irreversible bonds, preventing native protein recovery and masking oxidized cysteine species. MTS reagents address this limitation through reversible disulfide formation. This enables selective free thiol capping without permanently modifying sulfenic acids. - Reversible mixed disulfide formation allows protein reactivation after labeling - Critical for detecting reversible oxidative modifications (sulfenylation, S-nitrosylation) - Quantitative protocol data available: 0.1 mM concentration, <5-hour reaction window to minimize dimerization

Molecular Formula CH4O2S2
Molecular Weight 112.18 g/mol
CAS No. 44059-82-7
Cat. No. B1239399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanethiosulfonate
CAS44059-82-7
Synonymsmethane thiosulfonate
methanethiosulfonate
methanethiosulfonate, calcium salt
methanethiosulfonate, potassium salt
methanethiosulfonate, sodium salt
Molecular FormulaCH4O2S2
Molecular Weight112.18 g/mol
Structural Identifiers
SMILESCS(=O)(=S)O
InChIInChI=1S/CH4O2S2/c1-5(2,3)4/h1H3,(H,2,3,4)
InChIKeyFHBSGPWHCCIQPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanethiosulfonate Properties and Comparator Overview


Methanethiosulfonate (MTS), with CAS number 44059-82-7, represents the core functional group of a widely utilized class of thiol-specific reagents, most commonly encountered as its methyl derivative S-Methyl methanethiosulfonate (MMTS, CAS 2949-92-0) [1]. Characterized by the reactive -SO2-SCH3 moiety, MTS reagents enable the rapid and selective formation of mixed disulfide bonds with reduced cysteine residues [2]. This reaction results in the covalent modification of a protein's sulfhydryl (-SH) group to a methylthio (-S-S-CH3) derivative . Due to this specific and tunable reactivity, MTS-based compounds are foundational tools in structural biology for site-directed spin labeling (SDSL), in enzymology for probing active site architecture, and in proteomics for the reversible capping of free thiols prior to analysis.

Methanethiosulfonate vs. Common Thiol Reagents


While maleimides, iodoacetamide, and methanethiosulfonate (MTS) reagents are all classified as thiol-reactive compounds, their interchangeability in scientific protocols is a high-risk assumption. These reagents differ fundamentally in their reaction mechanism, reversibility, pH-dependent specificity, and kinetic profiles. For instance, maleimides and iodoacetamide form irreversible, stable thioether bonds, whereas MTS reagents form a reversible disulfide linkage . This distinction is critical: the irreversible nature of iodoacetamide makes it unsuitable for applications requiring native protein recovery, while maleimides are prone to ring-opening hydrolysis and thiol exchange, leading to non-specific labeling [1]. Furthermore, MTS reagents exhibit a markedly different reactivity profile toward sulfenic acids (-SOH) compared to maleimides and iodoacetamide, with profound implications for protocols aimed at detecting oxidative post-translational modifications [2]. The following quantitative evidence demonstrates that selecting the correct reagent is not a matter of preference but of experimental validity, directly impacting data reproducibility, signal-to-noise ratios, and the ultimate success of downstream applications.

Methanethiosulfonate Head-to-Head Evidence


MMTS-Induced Enzyme Activation

A classic study on bovine muscle carbonic anhydrase III demonstrates that the choice of thiol-modifying reagent can dictate the functional outcome of an experiment. While all tested reagents covalently modify cysteine residues, only methyl methanethiosulfonate (MMTS) induces a dramatic ~400% increase in the enzyme's CO2 hydration activity. In stark contrast, modification with the common alternatives iodoacetamide, iodoacetate, or N-ethylmaleimide (NEM) produced no activation whatsoever [1].

Enzyme Activation Carbonic Anhydrase Thiol Modification Cysteine Reactivity

Sulfenic Acid Modification Reversibility

In a critical assessment of thiol-blocking reagents for detecting oxidative post-translational modifications, the reaction of MMTS with protein sulfenic acid (-SOH) was directly compared to iodoacetamide and N-ethylmaleimide. The key differentiation lies in the stability and reducibility of the resulting adduct. MMTS modification of a sulfenic acid (-SOH) produces a species that is reducible, thereby regenerating the original free thiol. Conversely, modification by iodoacetamide or NEM yields a stable, non-reducible species, leading to permanent capping of the oxidation site [1].

Redox Biology Sulfenic Acid Cysteine Oxidation Proteomics

EPR Spin Label Benchmarking with MTSSL

In the field of site-directed spin labeling (SDSL) for electron paramagnetic resonance (EPR), the methanethiosulfonate spin label MTSSL (also known as R1) is the gold-standard comparator. A 2017 study introduced a new class of trityl spin labels and directly benchmarked their performance against MTSSL. The results showed that while labeling efficiencies were similar, the trityl labels provided a superior signal-to-noise ratio (SNR), a critical parameter for high-precision distance measurements [1].

EPR Spectroscopy Spin Labeling DEER Protein Structure

Label Dimerization Side Reaction

A 2025 study elucidated a previously misunderstood side reaction inherent to the MTS linking group: label-dimerization. Using MTSL ((1-oxyl-2,2,5,5-tetramethyl-Δ-3-pyrroline-3-methyl) methanethiosulfonate) as a model, researchers quantified the kinetics of this competing pathway. At a standard labeling concentration of 0.1 mM MTSL, substantial dimer formation was observed within the first 5 hours, consuming the active label and reducing the efficiency of desired protein conjugation [1].

Protein Labeling Spin Labeling Side Reaction Experimental Optimization

Methanethiosulfonate Application Scenarios


Enzyme Mechanism and Allosteric Regulation

Procure MTS reagents for studies aimed at elucidating enzyme mechanism, identifying allosteric sites, or modulating protein function. As demonstrated by the ~400% activation of carbonic anhydrase III by MMTS—an effect not replicated by NEM or iodoacetamide [1]—MTS modification can induce unique conformational or functional changes. This makes MTS reagents the superior choice over irreversible thiol-blockers when the goal is to perturb and measure functional outputs rather than simply ablate activity.

Mapping Reversible Cysteine Oxidations

When designing experiments to identify and quantify reversible cysteine oxidative modifications (e.g., sulfenylation, S-nitrosylation), MTS reagents like MMTS are the reagent of choice for the initial free thiol-blocking step. The critical differentiator is the reversibility of the MTS-thiol adduct . Using an irreversible blocker like iodoacetamide will permanently mask sulfenic acid (-SOH) sites [2], rendering them invisible to downstream detection probes and resulting in a significant underestimation of the oxidized proteome. MTS's reversible cap allows for the selective enrichment and detection of these labile species.

Benchmarking Spin Labels for EPR

For researchers developing or characterizing new spin labels for site-directed spin labeling (SDSL) EPR, MTSSL is the essential gold-standard comparator. Its extensive literature base and well-defined behavior provide a reliable baseline for assessing new probe performance in terms of labeling efficiency, rotational correlation times, and distance distribution widths. Direct comparison against MTSSL, as done with trityl labels for SNR [3], is required to validate claims of improved performance and to facilitate the adoption of new probes by the structural biology community.

Optimized Protein Labeling for Structural Biology

Scientists procuring MTS reagents for high-value labeling projects (e.g., for cryo-EM, NMR, or FRET) must account for the label's inherent side reactivity. The 2025 finding that substantial label dimerization can occur within 5 hours at 0.1 mM concentration [4] provides a crucial, quantitative parameter for protocol optimization. This evidence supports procurement of fresh reagent lots and the implementation of strict kinetic controls (e.g., shorter reaction times, rapid quenching) to maximize the yield of the desired, singly-labeled protein while minimizing the formation of unproductive label dimers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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